2-[(4-{[4-(Thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}butanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
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Overview
Description
2-(4-{[4-(THIOPHEN-2-YL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFONYL}BUTANAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE is a complex organic compound that features a unique combination of functional groups, including a thiophene ring, a trifluoromethyl group, and a benzothiophene moiety
Preparation Methods
The synthesis of 2-(4-{[4-(THIOPHEN-2-YL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFONYL}BUTANAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically starts with the preparation of the thiophene and pyrimidine intermediates, followed by their coupling and subsequent functionalization to introduce the sulfonyl and butanamido groups. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, as well as the use of scalable techniques such as continuous flow synthesis.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-(4-{[4-(THIOPHEN-2-YL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFONYL}BUTANAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.
Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.
Industry: Utilized in the production of advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The thiophene and pyrimidine moieties may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The trifluoromethyl group can enhance the compound’s stability and bioavailability, making it a promising candidate for drug development.
Comparison with Similar Compounds
Similar compounds to 2-(4-{[4-(THIOPHEN-2-YL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFONYL}BUTANAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE include other thiophene and pyrimidine derivatives. These compounds share some structural features but differ in their functional groups and overall properties. For example:
Thiophene derivatives: Compounds with different substituents on the thiophene ring, affecting their reactivity and applications.
Pyrimidine derivatives: Compounds with various functional groups on the pyrimidine ring, influencing their biological activity and chemical behavior
Properties
Molecular Formula |
C22H21F3N4O4S3 |
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Molecular Weight |
558.6 g/mol |
IUPAC Name |
2-[4-[4-thiophen-2-yl-6-(trifluoromethyl)pyrimidin-2-yl]sulfonylbutanoylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
InChI |
InChI=1S/C22H21F3N4O4S3/c23-22(24,25)16-11-13(15-7-3-9-34-15)27-21(28-16)36(32,33)10-4-8-17(30)29-20-18(19(26)31)12-5-1-2-6-14(12)35-20/h3,7,9,11H,1-2,4-6,8,10H2,(H2,26,31)(H,29,30) |
InChI Key |
VKVUBCUMEZTQAZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)CCCS(=O)(=O)C3=NC(=CC(=N3)C(F)(F)F)C4=CC=CS4)C(=O)N |
Origin of Product |
United States |
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